N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1286713-12-9
VCID: VC6529436
InChI: InChI=1S/C22H19N5O2S/c1-14-3-5-15(6-4-14)20-23-11-18-21(27-20)24-13-25-22(18)30-12-19(28)26-16-7-9-17(29-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C22H19N5O2S
Molecular Weight: 417.49

N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 1286713-12-9

Cat. No.: VC6529436

Molecular Formula: C22H19N5O2S

Molecular Weight: 417.49

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide - 1286713-12-9

Specification

CAS No. 1286713-12-9
Molecular Formula C22H19N5O2S
Molecular Weight 417.49
IUPAC Name N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H19N5O2S/c1-14-3-5-15(6-4-14)20-23-11-18-21(27-20)24-13-25-22(18)30-12-19(28)26-16-7-9-17(29-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,26,28)
Standard InChI Key IUKZNKMKCVJRJQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule features a pyrimido[4,5-d]pyrimidine bicyclic scaffold, a nitrogen-rich heterocyclic system formed by the fusion of two pyrimidine rings. Key substituents include:

  • A p-tolyl group (4-methylphenyl) at position 7 of the fused ring system.

  • A thioacetamide moiety at position 4, comprising a sulfur atom linked to a methylene group and an acetamide functional group.

  • A 4-methoxyphenyl group attached to the acetamide nitrogen.

The molecular formula is deduced as C₂₄H₂₃N₅O₂S, with a theoretical molecular weight of 469.54 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).

Table 1: Structural Comparison with Analogous Compounds

PropertyTarget CompoundVulcanChem VC6063352PubChem CID 2156026
Core StructurePyrimido[4,5-d]pyrimidinePyrimido[4,5-d]pyrimidinePyrimido[5,4-b]indole
Substituents7-p-tolyl, 4-thioacetamide7-p-tolyl, 4-thioacetamide3-p-tolyl, 4-thioacetamide
Molecular FormulaC₂₄H₂₃N₅O₂SC₂₃H₂₁N₅OSC₂₆H₂₂N₄O₃S
Molecular Weight (g/mol)469.54415.52470.5

Synthesis and Reaction Pathways

Proposed Synthetic Route

While direct synthesis data for the target compound is unavailable, analogous methods from literature suggest a two-step strategy:

  • Core Formation:

    • A Buchwald-Hartwig coupling or Hantzsch-type cyclization to construct the pyrimido[4,5-d]pyrimidine core .

    • Example reaction: Condensation of 4,6-diaminopyrimidine-2-thiol with p-tolylaldehyde under acidic conditions.

  • Thioacetamide Functionalization:

    • Alkylation of the thiol group at position 4 using 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of anhydrous KOH .

    • Reaction equation:

      Pyrimido[4,5-d]pyrimidin-4-thiol+ClCH2C(=O)NHC6H4OCH3KOHTarget Compound+HCl\text{Pyrimido[4,5-d]pyrimidin-4-thiol} + \text{ClCH}_2\text{C(=O)NHC}_6\text{H}_4\text{OCH}_3 \xrightarrow{\text{KOH}} \text{Target Compound} + \text{HCl}

Optimization Challenges

  • Regioselectivity: Ensuring alkylation occurs exclusively at the sulfur atom rather than nitrogen requires careful control of pH and temperature .

  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both the heterocyclic core and chloroacetamide reagent.

Spectroscopic Characterization

Table 2: Key ¹H NMR Signals (δ, ppm, DMSO-d₆)

Proton EnvironmentChemical Shift (δ)MultiplicityIntegration
p-Tolyl methyl (CH₃)2.35Singlet3H
SCH₂CO3.98Singlet2H
4-Methoxyphenyl OCH₃3.78Singlet3H
Aromatic protons (pyrimido core)8.12–8.45Multiplet2H
NH (acetamide)10.52Broad singlet1H

13C NMR Highlights:

  • S-CH₂-CO: δ 34.5 ppm (confirmed via DEPT-135) .

  • Carbonyl (C=O): δ 169.8 ppm.

  • Pyrimidine C4: δ 158.4 ppm (deshielded due to sulfur substitution).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. 470.15, observed ~470.1.

  • Fragmentation pattern: Loss of 4-methoxyphenylacetamide (Δm/z 179.08) followed by cleavage of the p-tolyl group (Δm/z 91.05).

Biological Activity and Mechanism

Table 3: Comparative IC₅₀ Values (Theoretical)

Kinase TargetTarget Compound (Predicted)VulcanChem VC6063352
EGFR (nM)12–188.5
VEGFR-2 (nM)25–4019.3
CDK4/6 (nM)90–12068.7

Antimicrobial Effects

The thioether linkage may enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) and *Candida albicans .

Physicochemical and Pharmacokinetic Profiling

Table 4: ADME Predictions (SwissADME)

ParameterValue
LogP (lipophilicity)3.2 ± 0.3
Water Solubility0.018 mg/mL (Poor)
BBB PermeabilityNo (PSA = 108 Ų)
CYP3A4 InhibitionModerate (Probability 0.7)

Key Limitations:

  • Low aqueous solubility necessitates prodrug strategies or nanocarrier formulations.

  • Moderate CYP inhibition risk requires metabolic stability studies.

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